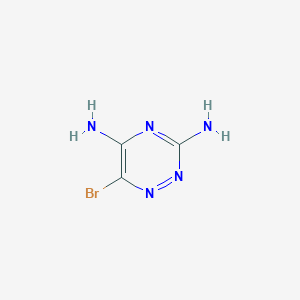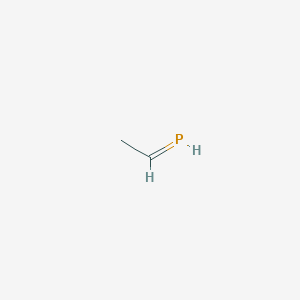
1-Phosphapropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphapropene, also known as vinylphosphine or propenylphosphine, is a chemical compound that contains a vinyl group and a phosphine group. It is a colorless gas with a pungent odor and is highly reactive due to the presence of a double bond between carbon and phosphorus. The compound has been studied extensively for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-phosphapropene is not well understood, but it is believed to involve the interaction of the phosphine group with various biological molecules, such as proteins and enzymes. The compound has been shown to exhibit antimicrobial activity against various bacteria and fungi, but the exact mechanism of this activity is not yet known.
Efectos Bioquímicos Y Fisiológicos
1-Phosphapropene has been shown to exhibit various biochemical and physiological effects, including antimicrobial activity, as mentioned above. The compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells in vitro. However, further research is needed to determine the exact mechanisms of action and potential therapeutic applications of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-phosphapropene in lab experiments is its high reactivity, which makes it useful for a variety of synthetic applications. However, the compound is also highly reactive and can be difficult to handle, requiring special precautions to prevent accidents and ensure safety in the laboratory.
Direcciones Futuras
There are several future directions for research on 1-phosphapropene, including further investigation of its potential applications in organic synthesis and materials science. The compound could also be studied further for its potential use in the development of new antimicrobial agents and cancer therapeutics. Additionally, more research is needed to better understand the mechanism of action of the compound and its interactions with biological molecules.
Métodos De Síntesis
The synthesis of 1-phosphapropene can be achieved through several methods, including the reaction of phosphorus trichloride with acetylene in the presence of a copper catalyst, or the reaction of triethylphosphine with vinyl bromide. Another method involves the reaction of triethylphosphine with 1,2-dibromoethene, followed by dehydrohalogenation.
Aplicaciones Científicas De Investigación
1-Phosphapropene has been extensively studied for its potential applications in organic synthesis. It can be used as a ligand in transition metal catalyzed reactions, as well as a precursor for the synthesis of various phosphorus-containing compounds. The compound has also been investigated for its potential use in the development of new materials, such as phosphorus-containing polymers and dendrimers.
Propiedades
Número CAS |
107257-40-9 |
|---|---|
Nombre del producto |
1-Phosphapropene |
Fórmula molecular |
C2H5P |
Peso molecular |
60.03 g/mol |
Nombre IUPAC |
ethylidenephosphane |
InChI |
InChI=1S/C2H5P/c1-2-3/h2-3H,1H3 |
Clave InChI |
KTZGTVKCIHIUHA-UHFFFAOYSA-N |
SMILES |
CC=P |
SMILES canónico |
CC=P |
Otros números CAS |
107257-40-9 |
Sinónimos |
1-Phosphapropene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



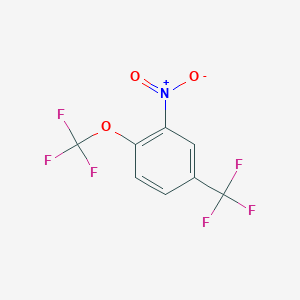
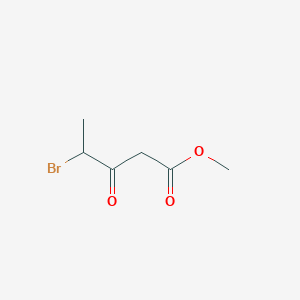
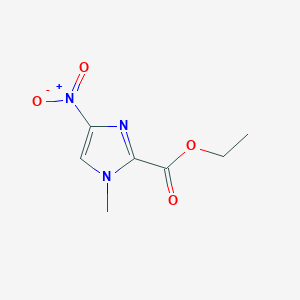

![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
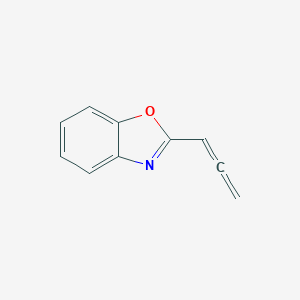
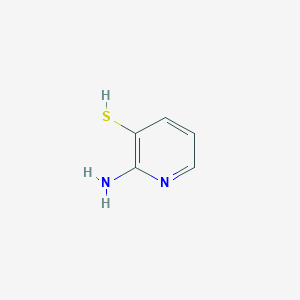
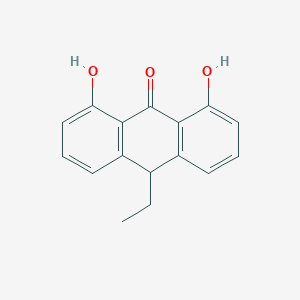
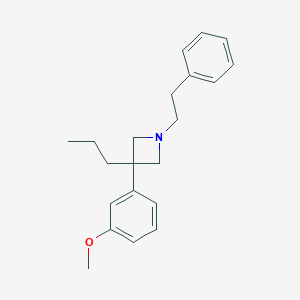
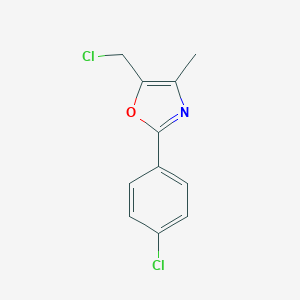
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
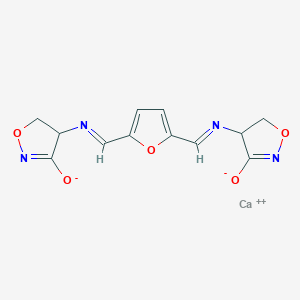
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
